Ethyl 4-amino-2-(methylthio)benzoate

CAS No.:

Cat. No.: VC13909981

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | ethyl 4-amino-2-methylsulfanylbenzoate |

| Standard InChI | InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3 |

| Standard InChI Key | RHVNPKMJZZPRNF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)SC |

Introduction

Chemical Identity and Structural Features

Molecular Structure

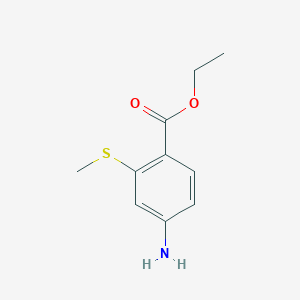

Ethyl 4-amino-2-(methylthio)benzoate (C₁₀H₁₃NO₂S) consists of a benzoate ester core with two functional groups:

-

Amino group (–NH₂) at the 4-position, which confers basicity and potential for hydrogen bonding.

-

Methylthio group (–SCH₃) at the 2-position, introducing steric bulk and sulfur-based reactivity.

The ester group (–COOEt) enhances lipophilicity compared to the parent benzoic acid, influencing solubility and bioavailability .

Comparative Analysis with Analogous Compounds

Key differences between Ethyl 4-amino-2-(methylthio)benzoate and structurally related esters are summarized below:

The methylthio group in Ethyl 4-amino-2-(methylthio)benzoate distinguishes it through enhanced nucleophilicity at sulfur and potential for oxidation to sulfoxide/sulfone derivatives .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented, plausible methods include:

Two-Step Sulfonation and Alkylation

-

Sulfonation: React 4-amino-2-mercaptobenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the –SCH₃ group.

-

Esterification: Treat the resulting 4-amino-2-(methylthio)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

This approach mirrors the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where chlorosulfonic acid and diethyl sulfate were used to install sulfone groups .

Direct Functionalization of Benzoate Esters

-

Mitsunobu Reaction: Couple 4-amino-2-mercaptobenzoate with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Physicochemical Properties

Predicted Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume